Pyridazino[1,6-a]indole is a heterocyclic compound characterized by a fused ring system that combines pyridazine and indole moieties. This unique structure imparts significant pharmacological and chemical properties, making it a valuable scaffold in medicinal chemistry and drug discovery. The compound has garnered considerable interest due to its versatility and potential biological activities, which include anti-cancer and antimicrobial effects .
Pyridazino[1,6-a]indole is classified as a bicyclic compound within the broader category of indole derivatives. It is identified by its CAS number 55402-36-3 and has been documented in various chemical databases, including PubChem and the EPA's DSSTox database . Its molecular weight is approximately 168.19 g/mol.
The synthesis of Pyridazino[1,6-a]indole typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol under reflux conditions. This process yields 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one as an intermediate product.
Advanced synthetic techniques have been explored, including the use of zinc-catalyzed reactions to create polycyclic fused indoline scaffolds. These methods often involve substrate-guided reactivity switches and oxidation processes that facilitate the formation of the pyridazino structure from simpler indole derivatives . Additionally, intramolecular electrophilic aromatic substitutions have been employed to produce various derivatives of Pyridazino[1,6-a]indole, showcasing the compound's synthetic versatility .
Pyridazino[1,6-a]indole features a complex molecular structure that includes both pyridazine and indole rings. The arrangement of nitrogen atoms within these rings significantly influences its chemical behavior and biological activity.
The compound's molecular formula is C10H8N4, with a molecular weight of 168.19 g/mol. The structural integrity is critical for its interaction with biological targets, contributing to its pharmacological potential .
Pyridazino[1,6-a]indole participates in various chemical reactions:
Common reagents for these reactions include halogens for substitution processes and catalysts like palladium for reductions. The major products from these reactions often include various substituted derivatives of Pyridazino[1,6-a]indole that exhibit distinct biological activities .
Pyridazino[1,6-a]indole is characterized by its solid form at room temperature. Specific melting points and solubility data are essential for understanding its handling and application in laboratory settings.
The compound displays significant stability under standard laboratory conditions but may undergo transformations under extreme pH or temperature conditions. Its reactivity profile allows for various modifications that enhance its biological activity or alter its pharmacokinetic properties.
Pyridazino[1,6-a]indole has several scientific applications:
Intramolecular electrophilic aromatic substitution (IEAS) serves as a cornerstone for constructing the tricyclic core of pyridazino[1,6-a]indoles. This approach capitalizes on the innate nucleophilicity of the indole C3 position, enabling cyclization onto prefunctionalized side chains. A pivotal study demonstrated that tetrahydro-1H-pyridazino[3,4-b]indoles undergo regioselective oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene at 80°C, yielding fully aromatic 9H-pyridazino[3,4-b]indoles (e.g., 3b') in 68% yield [3]. The solvent proved critical, with dichloromethane or toluene outperforming dioxane.
Conversely, treatment of the same precursors with trifluoroacetic acid (TFA) triggers an unexpected ring-opening/ring-closing cascade. This Brønsted acid-mediated rearrangement cleaves the tetrahydropyridazine ring, followed by recyclization into biologically relevant indole-linked pyrazol-5-ones (e.g., 4c). This transformation proceeds efficiently (95% yield) across substrates bearing electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups, without requiring chromatographic purification [3].
Table 1: IEAS Approaches to Pyridazino[1,6-a]indole Scaffolds
Precursor | Reagent/Conditions | Product | Yield (%) | Key Observation | |
---|---|---|---|---|---|
Tetrahydro-1H-pyridazino[3,4-b]indole | DDQ/Toluene, 80°C | 9H-Pyridazino[3,4-b]indole (3b') | 68 | Solvent-dependent efficiency; toluene optimal | |
Tetrahydro-1H-pyridazino[3,4-b]indole | TFA, RT, 1h | Indole-pyrazol-5-one (4c) | 95 | Broad functional group tolerance; precipitation avoids chromatography | |
Indolodinitrile | KOH/EtOH, Δ | Pyridazino[1,6-a]indole-2,4-dione | 85 | Base-mediated cyclization under mild conditions | [7] |
Multicomponent reactions (MCRs) leveraging ionic liquid catalysts provide atom-economical, solvent-free routes to densely functionalized pyridazino[1,6-a]indoles. Triethanolammonium acetate ([TEAH][OAc]) emerged as a superior catalyst for one-pot, four-component condensations involving aldehydes, hydrazine hydrate, succinic/phthalic anhydride, and 1,3-dicarbonyl compounds. Optimization revealed that solvent-free conditions at 80°C with 20 mol% [TEAH][OAc] delivered pyridazino[1,2-a]indazole-1,6,9(11H)-triones in 91% yield within 20 minutes [2]. The catalyst's dual acidic-basic character facilitates imine formation, nucleophilic addition, and annulation sequentially.
Comparative studies with related ionic liquids ([TEAH][HSO4] and [TEAH][HCOO]) confirmed [TEAH][OAc]'s superiority, attributed to its optimal nucleophilicity and hydrogen-bonding capability. Critically, [TEAH][OAc] demonstrated excellent recyclability—maintaining >85% yield over five cycles—aligning with green chemistry principles by minimizing waste [2].
Table 2: Ionic Liquid-Catalyzed Multicomponent Syntheses
Catalyst (mol%) | Conditions | Time | Yield (%) | Product Class |
---|---|---|---|---|
[TEAH][OAc] (20) | Solvent-free, 80°C | 20 min | 91 | Pyridazino[1,2-a]indazole-1,6,9(11H)-triones |
[TEAH][HSO4] (20) | Solvent-free, 80°C | 70 min | 69 | Lower yield due to competitive decomposition |
[TEAH][HCOO] (20) | Solvent-free, 80°C | 55 min | 78 | Moderate efficiency; longer reaction time |
None | Solvent-free, 100°C | 24 h | 0 | Highlights catalyst necessity |
Cyclization of N-aminoindole derivatives enables precise control over the pyridazine ring annelation. Leimgruber-Batcho-derived 2-aminomethylindoles serve as key precursors, undergoing condensation with 1,2-dicarbonyls or α-haloketones to form the pyridazine ring. Haider's pioneering work established that directed lithiation of 3-substituted pyridazines followed by annelation with indole-building blocks provides efficient access to pyridazino[4,5-b]quinolin-10(5H)-ones [6]. This strategy benefits from orthogonal reactivity: the pyridazine nitrogen acts as a nucleophile, while the indole C3 position serves as the electrophilic center.
Advanced methodologies include palladium-catalyzed N-arylation of 5-aminopyrazoles with 2-haloindoles, forming pyrazolo[3,4-b]indoles—structural analogs of pyridazinoindoles—in near-quantitative yields under mild conditions [7]. Additionally, enantioselective Pictet-Spengler reactions catalyzed by chiral silicon Lewis acids convert 2-(1H-indol-1-yl)ethanamines (24) and α-ketoamides into tetrahydropyridazino[1,2-a]indoles (25) with up to 96% ee [5].
Post-cyclization functionalization expands the chemical space and bioactivity of pyridazino[1,6-a]indoles. Regioselective bromination at the indole C9 position using bromine in acetic acid enables further cross-coupling derivatization (e.g., Suzuki-Miyaura reactions) [3]. Conversely, chemoselective reductions employing NaBH4 or DIBAL-H target carbonyl groups appended to the pyridazine ring, generating alcohol functionalities for prodrug strategies.
A significant breakthrough involves redox-modulated TNF-α inhibition. Anti-inflammatory lead compound 1e (a pyridazino[1,6-a]benzimidazolium salt analog) suppresses TNF-α production in human monocytes (IC₅₀ = 1.82 µM) by inhibiting transcription factor NF-κB nuclear translocation. This activity stems from the compound's ability to undergo reversible two-electron reduction, generating a dihydropyridazine intermediate that quenches reactive oxygen species (ROS) involved in inflammatory signaling [1].
Table 3: Key Functionalization Reactions & Biological Outcomes
Reaction Type | Reagents/Conditions | Product Feature | Biological Outcome | |
---|---|---|---|---|
Regioselective Bromination | Br₂/AcOH, 25°C | C9-Brominated derivative | Enables Pd-catalyzed diversification; no direct bioactivity | |
Chemoselective Reduction | NaBH₄/MeOH, 0°C | Alcohol-functionalized analog | Potential prodrug; enhanced solubility | |
ROS Scavenging | Cellular reduction (in vivo) | Dihydropyridazine intermediate | Suppresses TNF-α (IC₅₀ 1.82 µM); inhibits IL-12 | [1] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3